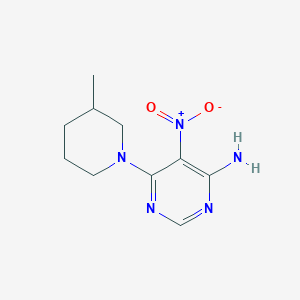![molecular formula C20H18ClN7OS B2468375 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1286719-63-8](/img/structure/B2468375.png)
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring, a pyridazine ring, a piperidine ring, and a benzo[d]thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The imidazole ring, for example, can be synthesized through a variety of methods, as highlighted in a review of recent advances in the synthesis of substituted imidazoles . The exact synthesis route for this specific compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole and pyridazine rings, for example, are aromatic and planar, while the piperidine ring is aliphatic and can adopt a variety of conformations. The benzo[d]thiazole ring is also aromatic and planar .Applications De Recherche Scientifique
Glycine Transporter 1 Inhibition
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide has been explored for its potential in inhibiting the glycine transporter 1 (GlyT1). This inhibition is significant because it increases the cerebrospinal fluid concentration of glycine in rats, which could have implications in the treatment of central nervous system disorders (Yamamoto et al., 2016).
Antimicrobial and Antiviral Activities
The compound has been studied for its antimicrobial and antiviral properties. Research indicates that similar compounds exhibit good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Antioxidant and Antitumor Activities
There's evidence that compounds with similar structures to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide show significant antioxidant and antitumor activities. These compounds have been used in vitro for screening against various pathogenic bacteria, fungi, and Ehrlich ascites carcinoma cell lines, showing high efficiency in these roles (Khalifa et al., 2015).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus of research, exploring their potential in various therapeutic applications. This includes understanding their crystal structures, reactivity, and potential biological activities (Sedlák et al., 2008).
Antimycobacterial Activity
Research on imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with the compound , has shown significant antimycobacterial activity. This activity is particularly noted against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Lv et al., 2017).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
The compound's structure is similar to those that have been synthesized and evaluated for antihistaminic activity and the inhibitory effect on eosinophil infiltration. Such properties are crucial for developing treatments for conditions like allergic rhinitis and atopic dermatitis (Gyoten et al., 2003).
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7OS/c21-14-3-4-15-16(10-14)30-20(23-15)24-19(29)13-2-1-8-27(11-13)17-5-6-18(26-25-17)28-9-7-22-12-28/h3-7,9-10,12-13H,1-2,8,11H2,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPZBQFCPJUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2468295.png)
![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2468306.png)



![4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2468310.png)

